(24S)-Ethylcholest-5,22-diene
Description
General Sterol Biosynthesis in Eukaryotes
The biosynthesis of sterols is a fundamental and highly conserved metabolic pathway in eukaryotes, essential for the structure and function of cell membranes. nih.gov The process commences with the synthesis of the 30-carbon precursor squalene from isopentenyl pyrophosphate (IPP). nih.gov In a critical oxygen-dependent step, squalene is converted to 2,3-oxidosqualene. nih.govnih.gov This intermediate then undergoes cyclization to form the initial tetracyclic sterol structure. In animals and fungi, this cyclization product is lanosterol, whereas in plants and algae, it is cycloartenol. nih.govresearchgate.net
Following the formation of these initial sterols, a series of modifications, including demethylations, isomerizations, and reductions, lead to the vast diversity of sterols observed in different eukaryotic lineages. researchgate.net While animals primarily synthesize cholesterol, fungi produce ergosterol, and plants synthesize a complex mixture of phytosterols (B1254722), including stigmasterol (B192456), the direct precursor to (24S)-Ethylcholest-5,22-diene. nih.gov
Specific Biosynthetic Pathways for this compound Formation
This compound, commonly known as stigmasterol, is a prominent phytosterol in many plants. nih.gov Its biosynthesis follows the general plant sterol pathway, originating from cycloartenol. mdpi.compnas.org A key series of enzymatic reactions transforms cycloartenol into various intermediates. The pathway involves multiple steps, including the removal of methyl groups at the C-4 and C-14 positions and the opening of the cyclopropane ring. nih.gov
A crucial step in the formation of stigmasterol is the alkylation at the C-24 position of the sterol side chain, which distinguishes plant sterols from cholesterol. nih.gov This is followed by a desaturation reaction at the C-22 position of the side chain of β-sitosterol, catalyzed by the enzyme C22-sterol desaturase (CYP710A), to introduce the characteristic double bond and form stigmasterol. mdpi.comresearchgate.net
Stereochemical Aspects of C-24 Alkylation
The alkylation at the C-24 position of the sterol side chain is a critical step that introduces either a methyl or an ethyl group, leading to the diversity of phytosterols. This process is catalyzed by sterol methyltransferases (SMTs). nih.gov The stereochemistry of this alkylation is significant, with algae typically producing C24β-ethylsterols, while higher plants synthesize C24α-ethylsterols like β-sitosterol and stigmasterol. frontiersin.org In the case of this compound (stigmasterol), the "S" designation at C-24 refers to a specific spatial arrangement of the ethyl group. The biosynthesis of 24-ethylsterols is generally more rapid than that of 24-methylsterols in plants like Zea mays. nih.gov
Oxidative Metabolism and Formation of Phytosterol Oxidation Products (POPs)
Similar to cholesterol, phytosterols, including this compound, are susceptible to oxidation, leading to the formation of a variety of phytosterol oxidation products (POPs). researchgate.netnih.gov This oxidation can occur through several mechanisms, including autoxidation, photo-oxidation, and enzymatic oxidation. researchgate.netnih.gov
Autoxidation is a non-enzymatic process that occurs through a free radical mechanism, particularly at elevated temperatures. researchgate.net The B ring of the phytosterol structure is particularly vulnerable to autoxidation. researchgate.net This process can lead to the formation of various POPs, including 7-hydroxy, 7-keto, and 5,6-epoxy derivatives. nih.gov Studies on the autoxidation of pure stigmasterol at 120°C have also identified side-chain oxidation products such as 24-ethylcholest-5,22-dien-3β,25-diol, 24-ethylcholest-5,22-dien-3β,24-diol, and 24-ethyl-5,22-choladien-3β-ol-24-one. slu.seresearchgate.net
Photo-oxidation is another non-enzymatic pathway for the formation of POPs, initiated by light. nih.gov This process can also generate a range of oxidized derivatives of stigmasterol. maxapress.com Research has shown that upon exposure to UV light, the primary POPs formed from stigmasterol are 7β-hydroxy and 5β,6β-epoxy derivatives. maxapress.commaxapress.com The stability of stigmasterol against photo-oxidation can be influenced by its physical environment, such as its incorporation into different types of nanoparticles. maxapress.com
While autoxidation and photo-oxidation are major contributors to POP formation in food, enzymatic oxidation also plays a role, particularly in biological systems. slu.se The side chain of phytosterols is more susceptible to enzymatic oxidation than autoxidation. nih.gov In vitro experiments with rat liver mitochondria have demonstrated the endogenous formation of POPs, including the oxidation of the sterol nucleus and the side chain of β-sitosterol. dfg.de
Interactive Data Table of Major this compound Oxidation Products
| Oxidation Product | Formation Pathway(s) | Reference |
| 7-Hydroxystigmasterol | Autoxidation, Photo-oxidation | nih.govmaxapress.com |
| 7-Ketostigmasterol (B1255725) | Autoxidation | nih.gov |
| 5,6-Epoxystigmasterol | Autoxidation, Photo-oxidation | nih.govmaxapress.com |
| 24-ethylcholest-5,22-dien-3β,25-diol | Autoxidation | slu.seresearchgate.net |
| 24-ethylcholest-5,22-dien-3β,24-diol | Autoxidation | slu.seresearchgate.net |
| 24-ethyl-5,22-choladien-3β-ol-24-one | Autoxidation | slu.seresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h11-13,20-22,24-27H,7-10,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZBXSPSDJRHDU-LVSBIWLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution
Plant Kingdom Sources
Stigmasterol (B192456) is one of the most abundant phytosterols (B1254722) in the plant kingdom, where it plays a crucial role in maintaining the structure and function of cell membranes. wikipedia.org Its presence is well-documented in numerous plant species, particularly in their fats and oils. wikipedia.orgdiscofinechem.com
(24S)-Ethylcholest-5,22-diene is found in a variety of common foods. mdpi.com Key sources include:
Soybeans: Soybeans and soybean oil are significant sources of stigmasterol. wikipedia.orgdiscofinechem.comnih.gov The concentration in soybean oil typically ranges from 17% to 21% of the total sterol content. researchgate.net
Rape Seed (Canola): Oil from rape seed is another major source of this compound. wikipedia.orgdiscofinechem.com However, its content in rapeseed oil is generally less than 1% of the total phytosterols. nih.gov
Vegetables and Legumes: Stigmasterol is a constituent of various vegetables and legumes. nih.govwikipedia.org Leguminosae, in particular, are characterized by a stigmasterol content of around 11-15% of their total phytosterols. researchgate.net The amount can vary significantly, with butter beans containing as much as 86 mg/100g, while peas have only 1.12 mg/100g. tubitak.gov.tr
Nuts: Many types of nuts contain stigmasterol, although it is typically a minor component compared to other phytosterols like β-sitosterol. nih.govnutsforlife.com.auimrpress.com For instance, in a study of ten different nut types, stigmasterol was found in minor quantities alongside the major sterol, β-sitosterol. nih.govimrpress.com
Table 1: Stigmasterol Content in Various Plant Sources
| Plant Source | Stigmasterol Content (mg/100g) | Total Phytosterol Content (mg/100g) | Reference |
|---|---|---|---|
| Soybean Oil | 70-120 | ~300-400 | researchgate.netfoodstruct.com |
| Rapeseed Oil | 29-38 | ~500-1100 | nih.govfoodstruct.com |
| Corn Fiber Crude Oil | 209 | Not specified | tubitak.gov.tr |
| Pistachios | Not specified | 271.9 (per 100g oil) | nih.govimrpress.com |
| Butter Beans | 86 | Not specified | tubitak.gov.tr |
| Lentils | 2-20 | Not specified | tubitak.gov.tr |
Unrefined vegetable oils are among the richest sources of phytosterols, including this compound. tubitak.gov.tr Edible oils generally contain higher amounts than vegetables. wikipedia.org
Soybean Oil: Contains approximately 300 to 400 mg of plant sterols per 100g, with stigmasterol making up 17% to 21% of this total. researchgate.net
Rapeseed Oil: Contains 0.5–1.1% phytosterols, with stigmasterol accounting for less than 1% of the total fraction. nih.gov
Corn Oil: The stigmasterol content in corn fiber crude oil can be as high as 209 mg/100g. tubitak.gov.tr
Sunflower Oil: Also contains varying amounts of stigmasterol. foodstruct.com
Table 2: Stigmasterol Content in Agricultural Oils (per 100g)
| Oil Source | Stigmasterol Content (mg) | Reference |
|---|---|---|
| Soybean Oil | 70-120 | foodstruct.com |
| Rapeseed Oil | 29-38 | foodstruct.com |
| Sunflower Oil | 60-100 | foodstruct.com |
Marine Organism Sources
The distribution of this compound extends into marine environments, where it has been identified in a range of organisms from invertebrates to microalgae.
Marine invertebrates often possess complex mixtures of sterols. researchgate.net Stigmasterol has been identified in:
Sponges: The sterol composition of sponges is diverse, and some species contain stigmasterol. mdpi.comresearchgate.net For example, the shallow-water sponge Aplysina sp. shows high proportions of plant-related sterols, including stigmasterol. mdpi.com Marine sponges are known to produce a variety of unusual sterols, and their sterol profiles can be used as chemotaxonomic markers. researchgate.netdntb.gov.ua
Other Invertebrates: Stigmasterol has been noted as a minor sterol in some crustaceans and mollusks, likely obtained from their diet. researchgate.net It was detected in the mollusk Buccinum sp. and the arthropod P. tarda, indicating a contribution from detritus. mdpi.com
Microalgae are a significant primary source of sterols in aquatic food webs. oup.com Stigmasterol has been identified in several classes of microalgae:
Navicula incerta: Stigmasterol is a main component isolated from this marine microalga. mdpi.comnih.gov
Chlorarachniophyceae: This class of algae is known to contain stigmasterol. nih.gov
Cryptophytes: Certain isolates of Cryptomonas contain both epibrassicasterol and stigmasterol. oup.com
Rhodophyta (Red microalgae): Species like Porphyridium cruentum display a sterol composition that includes both cholesterol and stigmasterol. frontiersin.org
Environmental Compartments and Matrices (e.g., sediments, water)
As a biomarker for terrestrial plant input, this compound is found in various environmental compartments. researchgate.netnih.gov
Sediments: Stigmasterol is used as a geochemical biomarker to assess the input of plant-derived organic matter into aquatic systems. nih.gov Its levels in sediment from the Lagoon in Venice, Italy, ranged from 0.065 to 0.865 µg/g dry weight. nih.gov It is often found alongside β-sitosterol in lake and estuarine sediments. researchgate.netnih.gov
Water: The compound has been detected in surface waters, with concentrations varying based on location and pollution levels. researchgate.net In one study, concentrations in river water ranged from 0 to 557 ng/L. researchgate.net It has also been detected in seawater and rain. nih.gov
Table 3: Stigmasterol Concentration in Environmental Samples
| Matrix | Location | Concentration | Reference |
|---|---|---|---|
| River Water | Bytomka River | 0-205 ng/L | researchgate.net |
| River Water | Kłodnica River | 0-557 ng/L | researchgate.net |
| Lagoon Sediment | Venice, Italy | 0.065 - 0.865 µg/g | nih.gov |
| Seawater | NW Mediterranean Sea | 269.9 ng/g (mean) | nih.gov |
Chemical Synthesis and Derivatization
Total Synthesis Approaches to the Cholestane (B1235564) Skeleton
The total synthesis of complex steroidal skeletons like cholestane, the backbone of stigmasterol (B192456), represents a significant achievement in organic chemistry. wikipedia.orgresearchgate.net The general pathway for the biosynthesis of the C30 primary sterols begins with the isoprenoid trail, starting from isopentenyl diphosphate and leading to the C30 triterpenoid squalene. nih.govacs.org The biosynthesis of C30 sterols from squalene can be summarized in three main stages: acetate to an isoprenoid intermediate, followed by cyclization to form the characteristic four-ring structure, and finally conversion to cholesterol. nih.govacs.org
Historically, the total synthesis of cholesterol, which shares the cholestane skeleton, was a major focus of research. Landmark syntheses were reported by Robinson and Woodward in the mid-20th century. wikipedia.org The Robinson synthesis, initiated in 1932 and published in 1951, started from 1,6-dihydroxynaphthalene and proceeded through numerous steps to yield androsterone, which was then converted to cholestanol and finally cholesterol. wikipedia.org The Woodward synthesis, starting in 1949 and published in 1952, also involved a multi-step process to construct the complex tetracyclic framework and introduce the necessary stereocenters. wikipedia.org These early syntheses laid the groundwork for subsequent approaches to other sterols with the cholestane skeleton. Cholestane itself is a saturated 27-carbon biomarker derived from the diagenesis of cholesterol. wikipedia.org
Stereoselective Synthesis of (24S)-Ethylcholest-5,22-diene and its Analogues
The stereoselective synthesis of this compound and its analogues presents the additional challenge of controlling the stereochemistry at the C-24 position of the side chain. Various strategies have been developed to achieve this. One notable approach involves the use of the Claisen rearrangement to introduce a C-24 quaternary center in a stereospecific manner. researchgate.net This method has been successfully applied to the synthesis of both (24R)- and (24S)-epimers of related marine sterols. researchgate.net
Other synthetic strategies focus on the modification of existing sterol side chains. For instance, the selective hydrogenation of the stigmasterol side chain can produce β-sitosterol, though this can sometimes be contaminated with the starting material and the fully saturated stigmastanol. researchgate.net More recent methods for the stereoselective synthesis of dienes often employ catalytic reactions, such as the Ti-catalyzed homo-cyclomagnesiation of O-containing 1,2-dienes, to create specific Z,Z-diene moieties with high stereoselectivity (>98%). mdpi.commdpi.com
Semi-synthetic Modifications and Derivative Chemistry
The reactivity of the hydroxyl group and the double bonds in stigmasterol allows for a wide range of semi-synthetic modifications, leading to a diverse array of derivatives with potential biological activities. researchgate.net
Hydroxylation of stigmasterol can occur at various positions on the steroid nucleus and the side chain. For example, a series of stigmasterol oxides, which are hydroxylated derivatives, have been synthesized and characterized to serve as reference standards. acs.org The synthesis of these compounds often involves protection of the 3β-hydroxyl group, followed by oxidation and subsequent deprotection. Specific hydroxylated derivatives that have been synthesized include stigmasta-5,22-diene-3β,7β-diol and 5α-stigmasterol-3β,5α,6β-triol. acs.org Additionally, the synthesis of stigmastane (B1239390) derivatives with a hydroxyl group at the C-24 position, such as (24R)- and (24S)-stigmasta-5,28-diene-3β,24-ols (saringosterols), has been achieved starting from stigmasterol. researchgate.net
The double bonds in stigmasterol are susceptible to epoxidation. The Δ5 double bond can be epoxidized to form 5α,6α-epoxystigmast-22-en-3β-ol and its β-isomer. acs.org The synthesis of these epoxides can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA). acs.org Similarly, the Δ22 double bond in the side chain can be epoxidized. The synthesis of (22R,23R)-22,23-epoxystigmast-5-ene-3β-ol has been reported, starting from a protected stigmasterol derivative. unisi.it Furthermore, diepoxy derivatives, such as (22R,23R)-2α,3α,22,23-diepoxy-5α-hydroxy-stigmastan-6-one, have been synthesized from stigmasterol in a multi-step process. researchgate.net
The hydroxyl group at C-3 of stigmasterol can be oxidized to a ketone, and the double bonds can be manipulated to introduce keto functionalities at other positions. For instance, stigmasta-5,22-dien-7-on-3β-ol can be synthesized from stigmasterol acetate via oxidation with chromium trioxide. acs.org Another ketone derivative, stigmast-4-en-3-one, has been isolated from natural sources and is also accessible through synthetic modification of stigmasterol. researchgate.net A series of stigmasterol derivatives with ketone functionalities at C-22 and/or C-23 have also been synthesized from the corresponding alcohols. unisi.it
Glycosylation of the 3β-hydroxyl group of stigmasterol leads to the formation of steryl glycosides. avantiresearch.com These are common derivatives found in plants, where a sugar moiety, typically D-glucose, is attached to the C-3 position. avantiresearch.com Stigmasterol glucoside is a specific example where a β-D-glucopyranosyl residue is linked to the 3-hydroxyl group of stigmasterol. nih.gov Acylated steryl glycosides are also prevalent, with a fatty acid, most commonly palmitic acid, acylating the sugar at the C-6 position. avantiresearch.com The synthesis and characterization of various glycosylated stigmasterols have been reported in the literature. researchgate.net
Fluorinated Analogues
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. While specific literature on the direct fluorination of this compound, commonly known as stigmasterol, is limited, the synthesis of its fluorinated analogues can be conceptualized based on established fluorination methodologies for other complex steroidal systems. These approaches primarily fall into two categories: nucleophilic and electrophilic fluorination.
One of the most direct methods for introducing a fluorine atom is through nucleophilic substitution, particularly by replacing a hydroxyl group. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) and its analogues. DAST is a versatile reagent used for the deoxofluorination of alcohols, aldehydes, and ketones. In the context of stigmasterol, the C-3 hydroxyl group is a prime candidate for such a reaction. The treatment of stigmasterol with DAST would be expected to yield the corresponding 3-fluoro-stigmasterol derivative. This reaction typically proceeds with inversion of stereochemistry.
Another potential route to fluorinated stigmasterol analogues involves the synthesis of fluorinated brassinosteroids, for which stigmasterol is a common starting material. Although this represents a more complex, multi-step synthesis, it demonstrates the feasibility of introducing fluorine into the stigmasterol framework, particularly in the side chain. These syntheses often involve the degradation of the stigmasterol side chain, followed by the introduction of a fluorinated fragment and subsequent elaboration to the final brassinosteroid structure.
Electrophilic fluorination presents an alternative strategy. Reagents such as Selectfluor™ (F-TEDA-BF4) are widely used for the fluorination of electron-rich centers. For instance, the enol or enolate derivatives of steroidal ketones can be effectively fluorinated. To apply this to stigmasterol, the C-3 hydroxyl group would first need to be oxidized to a ketone. The resulting stigmast-5,22-dien-3-one could then be converted to its enol acetate or silyl enol ether, which upon reaction with an electrophilic fluorine source, would yield a fluorinated ketone. Subsequent reduction of the ketone would provide the fluorinated stigmasterol analogue.
The following interactive data table summarizes potential synthetic approaches for the preparation of fluorinated analogues of this compound based on general knowledge of steroid chemistry.
| Reaction Type | Reagent(s) | Potential Fluorination Site(s) | Intermediate(s) | Remarks |
| Nucleophilic Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | C-3 | Stigmasterol | Direct replacement of the hydroxyl group with fluorine. |
| Electrophilic Fluorination | Selectfluor™ (F-TEDA-BF4) | C-2, C-4, or C-6 | Stigmast-5,22-dien-3-one enol ether/acetate | Requires initial oxidation of the C-3 hydroxyl group. |
| Side-chain modification | Various, including fluorinated building blocks | Side chain (e.g., C-25, C-26, C-27) | Degraded stigmasterol side-chain intermediates | Multi-step synthesis, often employed in the preparation of fluorinated brassinosteroids. |
Detailed research into the synthesis of fluorinated analogues of closely related phytosterols (B1254722), such as β-sitosterol, could also provide valuable insights into potential synthetic pathways applicable to stigmasterol. The reactivity of the Δ5 and Δ22 double bonds in stigmasterol towards fluorinating agents would also need to be considered, as these could potentially undergo addition reactions under certain conditions.
Advanced Analytical Methodologies and Structural Elucidation
Spectroscopic Techniques for Structural Characterization
Mass Spectrometry (MS) (e.g., EIMS, ESI-MS)
Mass spectrometry is a cornerstone technique for the structural elucidation of (24S)-Ethylcholest-5,22-diene, providing vital information on its molecular weight and fragmentation patterns. The choice of ionization technique significantly influences the resulting mass spectrum.
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. The EIMS spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 412, corresponding to its molecular weight, along with a series of fragment ions that reveal the stable tetracyclic core and the structure of the side chain.
Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-ESI-MS). For underivatized sterols like this compound, ESI can be less efficient than other methods. nih.gov However, it is particularly useful for analyzing more polar forms, such as steryl glucosides or intact sterol esters. nih.govieeesem.com In ESI-MS analysis, this compound typically does not produce a strong protonated molecule [M+H]+ but rather an ion corresponding to the loss of a water molecule, [M+H-H₂O]⁺, at m/z 395. ieeesem.comresearchgate.net Tandem MS (MS/MS) experiments on this precursor ion can be used to elicit further structural details. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique frequently used with LC-MS for the analysis of less polar compounds like phytosterols (B1254722). APCI consistently forms the [M+H-H₂O]⁺ ion for this compound and is often preferred over ESI for the analysis of free sterols due to its higher ionization efficiency and more intense ion signals. nih.govmdpi.com
| Ionization Technique | Precursor Ion (m/z) | Ion Type | Key Fragment Ions (m/z) from EIMS | Notes |
|---|---|---|---|---|
| EIMS | 412 | M⁺ | 397, 369, 300, 271, 255 | Provides detailed structural fragmentation. |
| ESI-MS | 395 | [M+H-H₂O]⁺ | - | Less efficient for free sterols; better for glycosides. nih.govieeesem.com |
| APCI-MS | 395 | [M+H-H₂O]⁺ | - | Generally provides higher ion intensity than ESI for free sterols. nih.gov |
X-ray Crystallography for Absolute Stereochemistry
Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the absolute three-dimensional structure and stereochemistry of a crystalline compound. researchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous assignment of all stereocenters in the this compound molecule.
While SCXRD is the gold standard, obtaining single crystals of sufficient size and quality for phytosterols can be challenging due to factors like polymorphism. acs.org Consequently, other chiroptical techniques are sometimes employed, particularly for derivatives. For instance, the absolute configuration of stigmasterol (B192456) oxiranes, which are oxidation products of the parent compound, has been successfully determined using vibrational circular dichroism (VCD). acs.orgnih.gov Although not X-ray crystallography, neutron diffraction studies have also been used to investigate the conformation and orientation of this compound within model cell membranes, providing insights into the dynamics of its side chain. foodb.ca
Computational Chemistry Approaches (e.g., Density Functional Theory - DFT)
Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data for this compound. DFT calculations can predict molecular properties such as geometric structure, vibrational frequencies, and electronic properties, which aid in the interpretation of spectroscopic data.
Recent studies have utilized DFT to explore the reactivity and stability of this compound. researchgate.net One such investigation, using the ωB97XD functional with a 6-311++G(2d,2p) basis set, calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies in various solvents. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These computational studies provide insights into the electronic structure and potential interactions of the molecule. researchgate.netnih.gov
| Solvent Phase | HOMO-LUMO Energy Gap (eV) | Reference |
|---|---|---|
| Gas | 9.3140 | researchgate.net |
| Acetone | 9.4128 | researchgate.net |
| Ethanol | 9.4134 | researchgate.net |
| Water | 9.4164 | researchgate.net |
Optimization of Analytical Protocols for Complex Biological and Environmental Matrices
The accurate quantification of this compound in complex samples such as foods, plant oils, and biological tissues presents significant analytical challenges. These matrices contain numerous structurally similar compounds, necessitating robust and optimized analytical protocols that typically involve extraction, cleanup, and sensitive detection steps.
Sample Preparation: The initial step involves isolating the sterols from the matrix. Hot saponification using ethanolic or methanolic potassium hydroxide (B78521) is a common method to hydrolyze sterol esters and release free sterols. Following saponification, the unsaponifiable fraction containing the sterols is extracted using an organic solvent. For trace-level analysis, advanced extraction techniques like deep eutectic solvent-based dispersive liquid-liquid microextraction (DES-based DLLME) have been developed to improve extraction recovery and lower detection limits.
Chromatographic Separation and Detection: Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for separating this compound from other phytosterols.
GC-MS: For GC analysis, sterols are typically converted into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether derivatives. This derivatization step enhances peak resolution and sensitivity. nih.gov GC coupled with mass spectrometry (GC-MS), often operating in selected ion monitoring (SIM) mode, provides high selectivity and allows for low detection limits, in some cases down to 0.02 mg/kg.
LC-MS/MS: LC, particularly ultra-performance liquid chromatography (UPLC), allows for the analysis of sterols without derivatization. ieeesem.com Coupling LC with tandem mass spectrometry (LC-MS/MS) using techniques like APCI and operating in multiple reaction monitoring (MRM) mode offers excellent specificity and sensitivity for quantifying this compound in complex extracts.
SFC-MS/MS: Supercritical fluid chromatography (SFC) coupled with MS/MS has also emerged as a powerful technique, offering fast analysis and good sensitivity for profiling multiple phytosterols simultaneously in oil matrices, with limits of detection (LOD) reported in the range of 1 to 15 ng/mL.
| Technique | Matrix | Sample Preparation | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| GC-SIM-MS | Cooked/Baked Foods | Optimized Extraction, Derivatization | 0.02 mg/kg | - | |
| SFC-APCI-MS/MS | Coconut/Palm Oil | - | 1-15 ng/mL | 5-40 ng/mL | |
| LC-MS/MS (MRM) | Herbal Extracts | Extraction | <10 ng/mL | 10 ng/mL | |
| DES-based DLLME-GC-MS | Milk | DLLME, Derivatization | ~4x lower than conventional methods | ~5x lower than conventional methods |
Biological and Ecological Research Applications
Role in Cellular and Membrane Biology
Stigmasterol (B192456) is a crucial component of plant cell membranes, where it plays a significant role in regulating membrane fluidity and stability. frontiersin.orgnih.gov The interaction of sterols like stigmasterol with phospholipids (B1166683) is essential for plant cells to maintain plasma membrane permeability and fluidity, especially under stressful environmental conditions. frontiersin.org
Unlike some other phytosterols (B1254722), the presence of a double bond in the side chain of the stigmasterol molecule provides it with more flexibility. nih.gov This structural characteristic influences membrane properties, with studies suggesting that changes in stigmasterol content can alter membrane permeability to water and ions. nih.gov It is considered a "membrane dynamics regulator," helping to maintain the membrane in an optimal state for cellular function, particularly at unfavorable temperatures. nih.gov The presence of an ethyl group in its structure is thought to reinforce membrane cohesion, contributing to the adaptation of plants to significant temperature variations. tandfonline.com
In addition to its structural role, stigmasterol is involved in various cellular processes. It has been shown to play a part in cell proliferation and the activation of plasma membrane H+-ATPase, an essential enzyme for maintaining ion homeostasis in plant cells. frontiersin.org
Table 1: Effects of Stigmasterol on Plant Cell Membrane Properties
| Property | Effect of Stigmasterol | Reference |
|---|---|---|
| Membrane Fluidity | Acts as a "membrane dynamics regulator" to maintain an optimal state. | nih.gov |
| Membrane Permeability | Increases permeability to water and ions. | nih.gov |
| Membrane Stability | Helps maintain fluidity and permeability during stress conditions. | frontiersin.org |
| Membrane Cohesion | The ethyl group in its structure reinforces membrane cohesion. | tandfonline.com |
Function as Biochemical Precursors in Research
Stigmasterol serves as a valuable starting material in the synthesis of various bioactive molecules for research purposes. Its steroidal backbone makes it an ideal precursor for creating analogues of steroid hormones and Vitamin D.
The chemical structure of stigmasterol can be modified to produce a range of steroid hormone analogues. These synthetic compounds are instrumental in chemical biology research for investigating the mechanisms of steroid hormone action, receptor binding, and metabolic pathways. The ability to generate novel steroid structures from a readily available plant sterol facilitates the exploration of structure-activity relationships and the development of new research tools.
Stigmasterol is also utilized as a precursor in the synthesis of Vitamin D analogues. google.com In plants, phytosterols, which are structurally similar to cholesterol, are the precursors to Vitamin D2. researchgate.net Research in this area involves chemically converting stigmasterol into various Vitamin D-like molecules. These analogues are crucial for studying the biological functions of Vitamin D, its metabolism, and its role in calcium homeostasis and the immune system. The synthesis of these analogues allows researchers to investigate the specific structural features required for Vitamin D receptor activation and to develop new compounds with potential therapeutic applications. nih.govacs.org
Application as Biogeochemical Biomarkers
Stigmasterol's origin primarily from terrestrial plants makes it an effective biogeochemical biomarker for tracing the sources of organic matter in various environments.
Stigmasterol is commonly used to trace the input of terrestrial organic matter into aquatic and marine ecosystems. researchgate.net Since it is abundant in higher terrestrial plants, its presence in marine or lake sediments indicates an influx of organic material from the land. copernicus.org The ratio of stigmasterol to other sterols, such as β-sitosterol and cholesterol, can provide more specific information about the origin of the organic matter. For instance, a high β-sitosterol to cholesterol ratio is often indicative of terrestrial plant matter input. researchgate.net
Table 2: Stigmasterol as a Biomarker for Organic Matter Source
| Environment | Presence of Stigmasterol Indicates | Key Ratios | Reference |
|---|---|---|---|
| Marine Sediments | Input of terrestrial organic matter. | High β-sitosterol/cholesterol ratio suggests terrestrial plant input. | researchgate.netresearchgate.net |
| Estuarine Environments | Influence of terrestrial/riverine organic matter. | Comparison with marine-derived sterols like dinosterol (B1230970) and brassicasterol (B190698). | copernicus.org |
| Lakes and Rivers | Runoff and erosion from surrounding terrestrial landscape. | Relative abundance compared to algal-derived sterols. | sciengine.com |
While stigmasterol is predominantly a marker for terrestrial plants, it is also found in some algae. nih.govnih.gov Its presence in the sterol profile of an environment, alongside other specific sterols, can contribute to the assessment of algal community composition and production. For example, brassicasterol is often associated with diatoms, and dinosterol with dinoflagellates. copernicus.org By analyzing the complete sterol assemblage in a sediment or water sample, researchers can differentiate between terrestrial inputs and various types of marine or freshwater algal production, providing a more comprehensive picture of the ecosystem's carbon cycle. sciengine.com The relative abundance of stigmasterol compared to these algal-specific sterols helps to quantify the contribution of terrestrial versus aquatic primary production. copernicus.org
Paleoceanographic and Paleoenvironmental Reconstructions
(24S)-Ethylcholest-5,22-diene serves as a crucial biomarker in the fields of paleoceanography and paleoenvironmental reconstruction. As a prominent sterol in terrestrial plants, its presence and relative abundance in marine and lacustrine sediments provide valuable insights into the historical input of land-derived organic matter into aquatic environments.
Detailed research findings have demonstrated the utility of stigmasterol in tracing terrestrial organic carbon. For instance, studies of marine sediments have shown that the concentration of stigmasterol, often in conjunction with other plant-derived sterols like β-sitosterol and campesterol (B1663852), can be used as a proxy for the influx of terrestrial plant material. copernicus.orgwhoi.edu The ratio of different sterols can further refine these reconstructions. For example, the ratio of β-sitosterol to stigmasterol has been proposed as an indicator of the relative contribution of marine versus terrestrial organic matter in near-shore sediments. deepseadrilling.org This is based on the observation that this ratio tends to be higher in terrestrial sources compared to marine phytoplankton. deepseadrilling.org
A case study on continental slope sediments found that the amount of β-sitosterol relative to stigmasterol increased in a landward direction, supporting the use of this ratio as a proximity indicator for terrestrial sources. deepseadrilling.org In the northern Gulf of Mexico, the dispersal of various organic matter sources from the Mississippi and Atchafalaya Rivers was investigated using a suite of biomarkers, including stigmasterol. copernicus.org The study found that the relative abundance of stigmasterol was highest in sediments at a specific water depth, providing nuanced information about the transport and deposition of terrestrial organic matter. copernicus.org
The following table summarizes key sterol ratios used in paleoenvironmental reconstructions and their general interpretations:
| Sterol Ratio | General Interpretation |
| Stigmasterol / Cholesterol | Higher values suggest a greater input of terrestrial organic matter relative to marine-derived organic matter. |
| β-Sitosterol / Cholesterol | Similar to the stigmasterol/cholesterol ratio, higher values indicate a stronger terrestrial influence. |
| β-Sitosterol / Stigmasterol | Can indicate the proximity to terrestrial sources, with higher ratios suggesting a closer landward source. deepseadrilling.org |
| (Campesterol + Stigmasterol + β-Sitosterol) / Cholesterol | Provides a broader measure of the total phytosterol input from terrestrial plants versus marine-derived cholesterol. |
These molecular fossils, preserved in sediment cores, allow scientists to reconstruct past environmental conditions, such as changes in river outflow, shifts in vegetation patterns on adjacent landmasses, and variations in sea level that would alter the proximity of terrestrial ecosystems to marine depositional environments.
Phytosterol Oxidation Products (POPs) in Environmental and Food Systems Research
This compound, like other phytosterols, is susceptible to oxidation, leading to the formation of a diverse group of compounds known as phytosterol oxidation products (POPs). The study of these POPs is a growing area of research in both environmental science and food chemistry.
The formation of POPs from this compound in food systems is primarily driven by auto-oxidation and photo-oxidation, which can be accelerated by factors such as heat, light, and the presence of oxygen. nih.gov These conditions are commonly encountered during food processing (e.g., frying, baking) and long-term storage of phytosterol-containing products like vegetable oils and fortified margarines.
The oxidation of stigmasterol can occur at different points in its molecular structure, leading to a variety of oxidation products. The primary oxidation products are often hydroperoxides, which are unstable and can further decompose into more stable secondary oxidation products. The most commonly identified POPs of stigmasterol include:
7-ketostigmasterol (B1255725): Formed through the oxidation of the hydroxyl group at the C-7 position.
7α- and 7β-hydroxystigmasterol: Resulting from the reduction of 7-hydroperoxides.
5,6α- and 5,6β-epoxystigmasterol: Formed by the epoxidation of the double bond in the B-ring.
Stigmastane-3β,5α,6β-triol: A triol derivative that can be formed from the hydrolysis of the epoxy derivatives.
Research has shown that the profile of POPs formed can depend on the specific conditions. For example, in soybean oil subjected to heating, 7-ketostigmasterol was a dominant oxidation product at 60°C, while at 180°C, 5,6β-epoxy and 7β-hydroxy derivatives were the main products.
The table below outlines the major classes of stigmasterol oxidation products and the typical conditions that promote their formation in food systems.
| Class of Stigmasterol POP | Common Formation Pathway |
| Hydroxysterols | Decomposition of hydroperoxides during heating. |
| Ketosterols | Oxidation of the hydroxyl group, often during storage. |
| Epoxysterols | Oxidation of the B-ring double bond, promoted by heat. |
| Triols | Hydration of epoxy derivatives in acidic environments. |
The accurate detection and quantification of this compound oxidation products in complex matrices like food and environmental samples require sophisticated analytical methodologies. The development of these methods is crucial for understanding the extent of phytosterol oxidation and its potential implications.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of POPs. This method often requires a derivatization step, such as silylation, to increase the volatility and thermal stability of the analytes, allowing for their separation and identification based on their mass spectra and retention times.
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for POP analysis. A significant advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation. Various ionization techniques can be employed in LC-MS, including atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), to effectively ionize the POPs for detection.
Other analytical techniques that have been applied in the research of stigmasterol POPs include:
Gas chromatography with flame ionization detection (GC-FID): Often used for quantification after identification by GC-MS.
High-performance liquid chromatography (HPLC) with UV or fluorescence detection: Can be used for the separation and detection of certain POPs.
The table below summarizes some of the key analytical techniques used for the detection of stigmasterol oxidation products.
| Analytical Technique | Abbreviation | Key Features and Applications |
| Gas Chromatography-Mass Spectrometry | GC-MS | Provides detailed structural information for identification. Often requires derivatization of the analytes. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Often does not require derivatization, simplifying sample preparation. Suitable for a wide range of POPs. |
| Gas Chromatography-Flame Ionization Detection | GC-FID | Primarily used for the quantification of known POPs after they have been identified by other methods. |
| High-Performance Liquid Chromatography | HPLC | Used for the separation of POPs, often coupled with UV or fluorescence detectors for detection. |
The continuous development and refinement of these analytical methods are essential for advancing research into the formation, occurrence, and potential biological effects of this compound oxidation products in various systems.
Future Research Directions and Unexplored Avenues
Discovery and Characterization of Novel Biosynthetic Enzymes and Genetic Pathways
The biosynthesis of stigmasterol (B192456) from its precursor, β-sitosterol, is catalyzed by the enzyme sterol C-22 desaturase, often a cytochrome P450 enzyme (CYP710A family). nih.gov However, the complete understanding of the regulation and diversity of this pathway remains an active area of investigation. Future research is poised to uncover novel enzymes and genetic pathways that fine-tune stigmasterol production in various organisms and under different environmental conditions.
Key areas for future investigation include:
Exploring Enzyme Diversity: A vast number of plant species and other organisms produce stigmasterol, suggesting a potential diversity in the enzymes involved. Future studies will likely focus on genome mining and functional characterization of CYP710A homologs from a wider range of evolutionarily distant organisms, including extremophiles like mosses and lichens. nih.gov This could reveal enzymes with novel substrate specificities, efficiencies, or regulatory mechanisms.
Unraveling Regulatory Networks: The expression of sterol biosynthetic genes is tightly regulated by developmental cues and environmental stresses. nih.govfrontiersin.org Future research will aim to identify the transcription factors, signaling molecules (such as abscisic acid, methyl jasmonate, and salicylic acid), and epigenetic modifications that control the expression of C-22 desaturase and other related genes. researchgate.net Understanding these networks is crucial for comprehending how plants modulate stigmasterol levels in response to challenges like pathogen attack or abiotic stress. nih.gov
Investigating Alternative Pathways: While the conversion from β-sitosterol is the primary known route, the existence of alternative or modified biosynthetic pathways in certain organisms cannot be ruled out. Advanced metabolomic and transcriptomic analyses of diverse species could reveal previously unknown intermediates and the enzymes responsible for their formation.
Development of Advanced Chemoenzymatic Synthesis Strategies
The chemical synthesis of complex sterols like stigmasterol is often challenging, requiring multiple steps with potentially low yields. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising avenue for more efficient and sustainable production of stigmasterol and its derivatives. mdpi.com
Future research in this area will likely focus on:
Enzyme Engineering: Directed evolution and rational design of existing enzymes, such as cytochrome P450s, can be employed to enhance their stability, activity, and substrate scope. nih.gov This could lead to biocatalysts capable of performing specific modifications on sterol scaffolds that are difficult to achieve through traditional chemical methods.
Cascade Reactions: The development of multi-enzyme cascade reactions in a single pot could streamline the synthesis process, reducing the need for purification of intermediates and minimizing waste. nih.gov This approach mimics the efficiency of natural biosynthetic pathways.
Novel Biocatalysts: Prospecting for novel enzymes from diverse microbial sources could yield biocatalysts with unique capabilities for sterol modification. These enzymes could then be integrated into chemoenzymatic routes to create valuable stigmasterol analogs.
| Strategy | Description | Potential Advantage |
| Enzyme Engineering | Modifying existing enzymes to improve their catalytic properties for specific reactions on the sterol backbone. | Increased efficiency, novel product formation. |
| Cascade Reactions | Combining multiple enzymatic steps in a single reaction vessel to mimic natural metabolic pathways. | Reduced production time, lower costs, less waste. |
| Novel Biocatalyst Discovery | Identifying new enzymes from nature with unique sterol-transforming capabilities. | Access to new chemical transformations and novel derivatives. |
Exploration of Undiscovered Complex Derivatives and their Structural Characterization
In nature, stigmasterol often exists not as a free sterol but as part of more complex molecules, such as sterol esters, steryl glycosides, and acylated steryl glycosides. nih.gov Many of these derivatives likely remain undiscovered, and their biological functions are largely unknown.
Future research will be directed towards:
Advanced Analytical Techniques: The use of high-resolution mass spectrometry (HRMS) and sophisticated nuclear magnetic resonance (NMR) spectroscopy techniques will be crucial for the isolation and structural elucidation of novel, low-abundance stigmasterol derivatives from complex natural extracts. ieeesem.comintegrityresjournals.org
Synthetic Derivatization: The synthesis of novel stigmasterol derivatives with modified side chains or ring systems can provide valuable tools for studying structure-activity relationships and exploring new biological functions. acs.org
Metabolomic Profiling: Comprehensive metabolomic studies of plants and other organisms under various conditions can help identify new stigmasterol conjugates and provide clues about their physiological roles. nih.gov
Elucidation of Specific Receptor Interactions (excluding human pharmacological targets)
Stigmasterol and its derivatives are known to interact with specific proteins and receptors in various organisms, influencing physiological processes. A key area of future research is to identify and characterize these molecular targets in non-human systems.
Plant Receptors: In plants, stigmasterol is involved in processes like gravitropism and stress responses. frontiersin.org It has been suggested to bind to proteins like ROSY1 and modulate the activity of membrane-bound enzymes such as H+-ATPase. researchgate.net Future research will focus on identifying and characterizing these and other potential sterol-binding proteins to understand the molecular mechanisms of sterol signaling in plants.
Insect Receptors: Insects cannot synthesize sterols de novo and must obtain them from their diet. tamu.edu Phytosterols (B1254722) like stigmasterol are essential precursors for the synthesis of vital steroid hormones like ecdysteroids. tdl.orgtubitak.gov.tr While the metabolic pathways are partially understood, the specific receptors that mediate sterol uptake, transport, and signaling in insects are not fully characterized. Identifying these receptors could provide novel targets for pest control. Stigmasterol has also been shown to inhibit acetylcholinesterase activity in some insect species, suggesting a direct interaction with neuronal receptors. nih.gov
| Organism | Known/Potential Interaction | Future Research Focus |
| Plants | Binding to ROSY1, modulation of H+-ATPase activity. researchgate.net | Identification of novel sterol-binding proteins and elucidation of signaling pathways. |
| Insects | Precursor for ecdysterone synthesis, inhibition of acetylcholinesterase. tubitak.gov.trnih.gov | Characterization of sterol transport proteins and neuronal receptors. |
Investigations into the Role of (24S)-Ethylcholest-5,22-diene in Inter-species Chemical Ecology and Communication
Stigmasterol plays a significant role in the chemical interactions between different species. Its presence, absence, or concentration can act as a chemical cue that influences the behavior and physiology of other organisms.
Plant-Pathogen Interactions: Plants have been observed to increase their stigmasterol content in response to pathogen attack. nih.govmdpi.com This change in the sterol profile of the plant cell membrane may be a defense mechanism, potentially by altering membrane fluidity or by acting as a signaling molecule to trigger downstream defense responses. nih.gov Future studies will aim to dissect the precise role of stigmasterol in plant immunity.
Plant-Herbivore Interactions: For insect herbivores, the sterol composition of their host plant is critical. Some insects are capable of metabolizing stigmasterol into cholesterol, which is essential for their development, while others cannot. tamu.edutdl.org The ratio of stigmasterol to other phytosterols can therefore influence host plant suitability for different insect species. researchgate.net Research in this area will continue to explore how variations in plant sterol profiles mediate these complex ecological interactions.
Semiochemical Functions: There is potential for stigmasterol or its derivatives to act as semiochemicals (pheromones, kairomones, allomones) in various ecological contexts. For instance, it could serve as a cue for host recognition by parasitic plants or as a component of insect pheromone blends. Investigating these possibilities could reveal new layers of complexity in chemical communication in nature.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for unambiguously identifying (24S)-Ethylcholest-5,22-diene, and how should data be interpreted?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemical configurations (e.g., 24S vs. 24R) and double-bond positions (C5 and C22). Compare chemical shifts with structurally analogous sterols like stigmasterol derivatives .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHO for oxy-derivatives). Fragmentation patterns distinguish between cholestane analogs .
-
Reference Standards : Cross-validate using commercial standards (e.g., ZZS0683.29-100-IO in petroleum analysis) to ensure retention time alignment in GC/HPLC .
- Data Table :
| Technique | Key Peaks/Parameters | Diagnostic Utility |
|---|---|---|
| -NMR | δ 5.35 (C5-H), δ 5.15 (C22-H) | Confirms Δ, Δ positions |
| HRMS | m/z 428.3812 [M+H] | Verifies molecular formula (CHO) |
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?
- Methodological Answer :
- Stepwise Documentation : Publish detailed protocols for critical steps (e.g., epoxidation, hydroxylation) in the main manuscript, with auxiliary steps in supplementary materials .
- Purity Validation : Report HPLC purity (>95%) and residual solvent levels (e.g., by GC headspace analysis) .
- Stereochemical Control : Use chiral catalysts (e.g., Sharpless conditions) for 24S configuration and cite precedents from sterol synthesis literature .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved in structural elucidation?
- Methodological Answer :
-
Comparative Analysis : Cross-reference with databases (e.g., SciFinder, Reaxys) for analogous compounds. For example, 7-keto derivatives (e.g., 7-KStig in ) show distinct carbonyl peaks at δ 205 ppm in -NMR .
-
Dynamic NMR Experiments : Resolve conformational ambiguities (e.g., chair vs. boat cyclohexane rings) via variable-temperature NMR .
-
Crystallography : If crystalline, X-ray diffraction provides definitive proof of stereochemistry .
- Data Table : Common Contradictions and Solutions
| Issue | Example | Resolution |
|---|---|---|
| Δ vs. Δ double bond | Misassignment in MS/MS fragments | Compare with synthetic standards |
| 24S vs. 24R configuration | Overlapping -NMR signals | Use Mosher ester analysis |
Q. What experimental strategies optimize the isolation of this compound from complex matrices (e.g., plant extracts or petroleum)?
- Methodological Answer :
- Sample Pretreatment : Use saponification to hydrolyze esters, followed by solid-phase extraction (SPE) with silica/C18 columns .
- Chromatographic Optimization :
- GC-MS : Employ a 5% phenyl-methyl polysiloxane column for baseline separation of Δ and Δ sterols .
- HPLC-PDA : Use a C30 column with isopropanol/hexane gradients to resolve diastereomers .
- Validation : Spike samples with deuterated analogs (e.g., d-cholestane) to monitor recovery rates .
Q. How can researchers critically evaluate the biological relevance of this compound in lipid oxidation studies?
- Methodological Answer :
- In Vitro Models : Use LDL autoxidation assays to quantify oxysterol formation (e.g., 7-keto derivatives in ) and correlate with antioxidant efficacy .
- Statistical Rigor : Apply ANOVA/Tukey tests to assess significance between control and treatment groups. Report p-values and confidence intervals .
- Limitations : Address potential artifacts (e.g., photooxidation during extraction) by conducting experiments in amber glassware under nitrogen .
Guidelines for Data Presentation
- Tables : Include raw data in appendices and processed data (e.g., normalized peak areas) in the main text .
- Uncertainty Analysis : Report measurement errors (e.g., ±0.01 ppm for NMR shifts) and justify instrument calibration protocols .
- Ethical Referencing : Cite primary literature over reviews, and avoid self-citation unless pivotal to methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
